molecular formula C16H18F3N3O5S B2378289 2-(1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole CAS No. 1705217-33-9

2-(1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Cat. No.: B2378289
CAS No.: 1705217-33-9
M. Wt: 421.39
InChI Key: USSNAXQQXBAULJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and an oxadiazole ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the piperidine ring, followed by the introduction of the sulfonyl group and the oxadiazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production also emphasizes the use of green chemistry principles to minimize waste and reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-(1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
  • 2-(1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-methyl-1,3,4-oxadiazole
  • 2-(1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-oxadiazole

Uniqueness

The presence of the trifluoromethyl group in 2-(1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a unique and valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[1-(3,4-dimethoxyphenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O5S/c1-25-12-4-3-11(9-13(12)26-2)28(23,24)22-7-5-10(6-8-22)14-20-21-15(27-14)16(17,18)19/h3-4,9-10H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSNAXQQXBAULJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.